

Technical Support Center: Optimizing Adhesion in Cyanide Copper Plating

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Compound of Interest

Compound Name: *Cuprous potassium cyanide*

Cat. No.: *B1143649*

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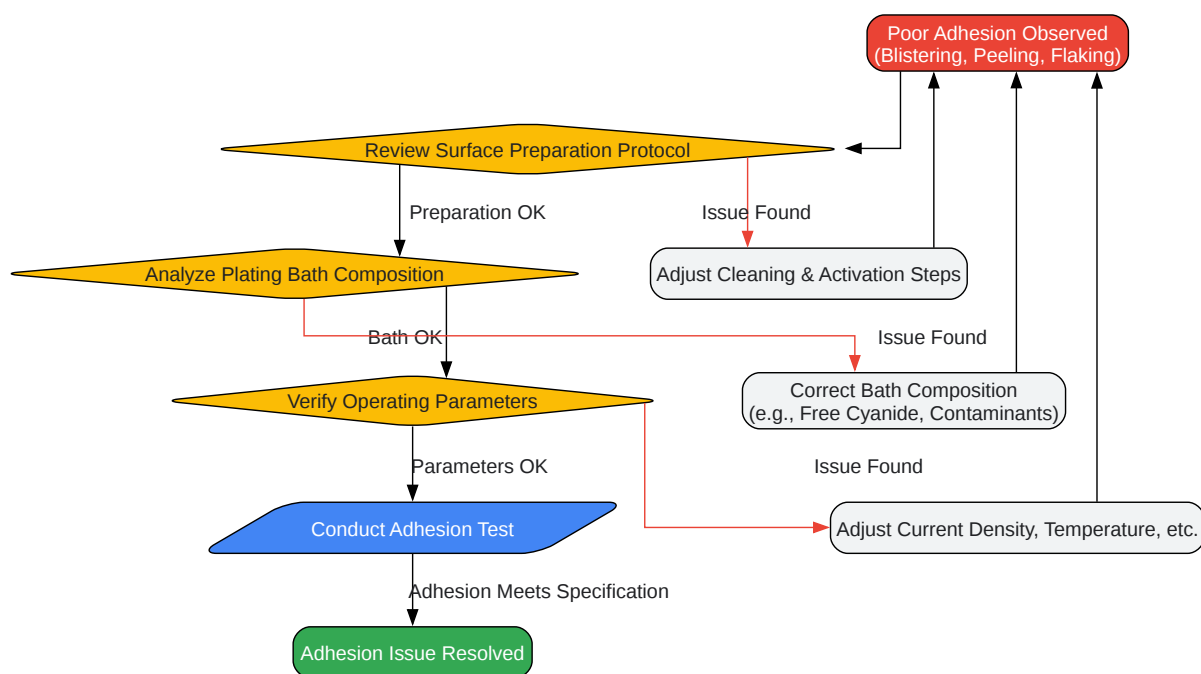
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of copper plating from a cyanide bath.

Troubleshooting Guide: Poor Adhesion

Poor adhesion of the copper layer is a common issue that can manifest as blistering, peeling, or flaking of the deposit. This guide provides a systematic approach to identifying and resolving the root causes of adhesion failure.

Initial Troubleshooting Workflow

The following diagram outlines the initial steps to diagnose and address adhesion problems.



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Initial troubleshooting workflow for poor adhesion.

Frequently Asked Questions (FAQs)

Category 1: Surface Preparation

Q1: What are the most common causes of poor adhesion related to surface preparation?

A1: Inadequate surface preparation is a primary cause of poor adhesion.^{[1][2]} Common issues include:

- Incomplete removal of oils, grease, and dirt: This prevents the plating solution from making direct contact with the substrate.^{[1][2]}
- Presence of oxide or scale on the surface: These layers create a weak boundary that the copper deposit cannot adhere to strongly.
- Insufficient activation of the substrate surface: The surface may not be chemically receptive to the plating.

Q2: Can you provide a general protocol for preparing a steel substrate for cyanide copper plating?

A2: Yes, a typical multi-step process is required to ensure a clean and active surface on steel substrates.^{[3][4]}

Experimental Protocol: Surface Preparation of Steel

- Alkaline Soak Cleaning: Immerse the steel part in a heated alkaline cleaning solution to remove organic soils like oils and greases.
- Rinsing: Thoroughly rinse the part with deionized water to remove any residual cleaning solution.
- Acid Pickling: Dip the part in a solution of hydrochloric or sulfuric acid to remove rust and scale.
- Rinsing: Again, rinse thoroughly with deionized water.
- Electrolytic Cleaning (Electrocleaning): Use an anodic or cathodic cleaning process to remove any remaining fine particles and organic films.
- Rinsing: A final thorough rinse with deionized water is crucial.
- Copper Strike: Immediately transfer the part to a copper strike bath before the main copper plating bath to ensure good adhesion.^[5] Acid copper plating directly on steel will result in

poor adhesion.[5]

Q3: How does surface preparation for zinc die-castings differ from that for steel?

A3: Zinc is a more reactive metal, so the preparation process must be less aggressive to avoid damaging the substrate. A key step for zinc is the application of a copper strike layer.[6][7]

Experimental Protocol: Surface Preparation of Zinc Die-Castings

- Degreasing: Remove bulk oils and soils using a suitable solvent or alkaline cleaner.
- Rinsing: Thoroughly rinse with deionized water.
- Acid Dip: Use a mild acid dip (e.g., 1% sulfuric acid or a proprietary sulfamic acid solution) to remove oxides.[7]
- Rinsing: Rinse thoroughly with deionized water.
- Copper Strike: Plate a thin, initial layer of copper from a cyanide copper strike bath. This is a critical step for adhesion on zinc.[5][6]
- Rinsing: Rinse before transferring to the main cyanide copper plating bath.

Category 2: Plating Bath Composition and Parameters

Q4: How do the concentrations of copper cyanide and free cyanide affect adhesion?

A4: The ratio of copper to free cyanide is critical for good adhesion and deposit quality.[5]

- Low free cyanide: Can lead to rough deposits and poor anode corrosion.[5]
- High free cyanide: May result in excessive gassing at the cathode, which can cause blistering and poor adhesion.[8]

Q5: What are the typical operating parameters for a cyanide copper bath, and how do they influence adhesion?

A5: Maintaining optimal operating parameters is essential for achieving good adhesion. The following table summarizes typical ranges and the effects of deviations.

Table 1: Operating Parameters for Cyanide Copper Plating and Their Effect on Adhesion

Parameter	Typical Range	Effect of Deviation on Adhesion
Copper (as metal)	55 ± 3 g/L	Low: Can cause burning in high current density areas.
Free Cyanide	10 ± 2 g/L	Low: May lead to rough deposits. High: Can cause blistering.
pH	10.0 - 13.0 (substrate dependent)	Incorrect pH: Can affect deposit characteristics and anode corrosion.
Temperature	40 - 60°C	Low: Can result in slow plating and poor brightness.
Current Density	0.5 - 4.0 A/dm ² (rack plating)	Too High: Can cause burning and poor adhesion.

Data compiled from various sources, including[\[9\]](#).

Q6: How can I analyze the free cyanide concentration in my plating bath?

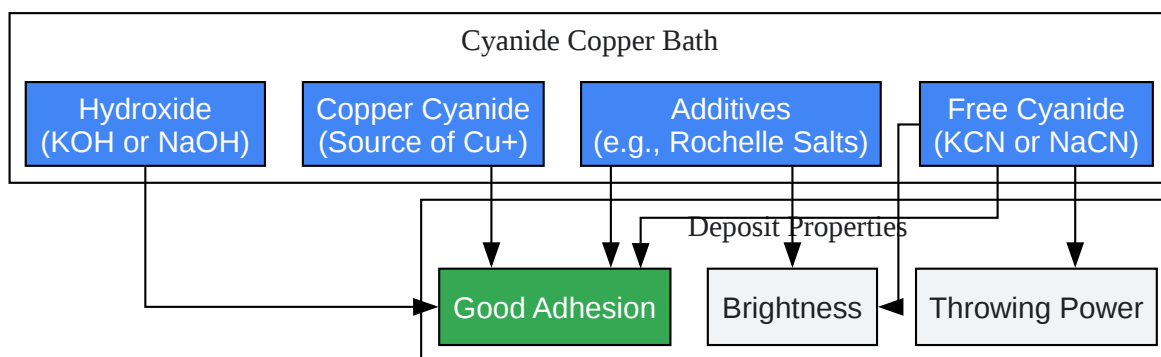
A6: A common method for determining free cyanide is through titration with silver nitrate.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Analysis of Free Cyanide

- Pipette a 10 mL sample of the plating solution into a 250 mL conical flask.
- Add 10 mL of a 10% potassium iodide solution and 150 mL of deionized water.[\[9\]](#)
- Titrate with a standard 0.1N silver nitrate solution.
- The endpoint is reached when a distinct turbidity (cloudiness) appears and persists.[\[9\]](#)[\[10\]](#)
- Calculate the free cyanide concentration using the volume of silver nitrate solution used.

Logical Relationship of Bath Components

The interplay between the main components of a cyanide copper bath is crucial for its performance.



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Relationship of bath components to deposit properties.

Category 3: Adhesion Testing

Q7: What are some common methods to test the adhesion of the copper plating?

A7: Several qualitative and semi-quantitative tests can be used to evaluate adhesion. ASTM B571 is a standard specification that outlines many of these methods.[11]

Table 2: Common Adhesion Testing Methods

Test Method	Description	Indication of Poor Adhesion
Bend Test	The plated part is bent over a mandrel. [11]	Flaking or peeling of the coating in the bent area. [11]
File Test	A coarse file is used to try and lift the coating at a sawed edge.	The coating can be lifted or peeled from the substrate.
Heat-Quench Test	The part is heated and then rapidly cooled in water.	Blistering or flaking of the coating.
Scribe-Grid Test	A grid pattern is scribed through the coating to the substrate.	Portions of the coating between the scribed lines break away. [11]
Peel Test	A strip is soldered or glued to the plated surface and then pulled off. [11] This can be a quantitative test.	The coating peels away from the substrate at the interface.

Q8: Can you provide a protocol for the bend test?

A8: The bend test is a straightforward method to assess adhesion.[\[11\]](#)

Experimental Protocol: Bend Test for Adhesion

- Secure a mandrel with a diameter that is a minimum of four times the thickness of the sample.
- Bend the plated sample with the coated surface facing away from the mandrel until its two legs are parallel.[\[11\]](#)
- Examine the bent area under low magnification (e.g., 4x) for any signs of peeling or flaking of the copper deposit.[\[11\]](#)
- If the coating cracks, a sharp blade can be used to attempt to lift the coating; if it can be lifted, adhesion is poor.[\[11\]](#)

For further assistance, please consult the relevant safety data sheets for all chemicals and follow appropriate laboratory safety procedures.

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